![molecular formula C24H27N3O B2778308 2-(naphthalen-1-yl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide CAS No. 1049342-55-3](/img/structure/B2778308.png)
2-(naphthalen-1-yl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(naphthalen-1-yl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide” is a complex organic molecule. It contains a naphthalene ring, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . Attached to this is a phenylpiperazine moiety, which is a common feature in a variety of therapeutic agents, including antidepressants and antipsychotics .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a naphthalene ring, an amide functional group, and a phenylpiperazine moiety .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on its functional groups. The amide group could undergo hydrolysis, and the aromatic rings might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could allow for hydrogen bonding, affecting its solubility and boiling point .科学的研究の応用
Synthesis and Chemical Properties
Researchers have developed novel derivatives of "2-(naphthalen-1-yl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide" exploring their synthesis and structural characterization. For instance, novel derivatives have been synthesized to investigate their potential in medicinal chemistry and materials science, demonstrating the versatility of these compounds in generating new molecular entities with possible therapeutic or material applications (Yang Jing, 2010).
Biological Activities
These compounds have been evaluated for their anti-Parkinson’s activity, showcasing promising results in models of Parkinson's disease. Novel acetamide derivatives were synthesized and shown to exhibit significant anti-Parkinson's activity, demonstrating the potential therapeutic applications of these compounds in neurodegenerative disorders (S. Gomathy et al., 2012).
Anticancer Activities
The anticancer screening of specific derivatives has been conducted, revealing their potential as anticancer agents. For example, studies on naphthalene derivatives have highlighted their inhibitory activities against various cancer cell lines, indicating their potential application in cancer treatment (Nawar S. Hamad et al., 2010).
Antimicrobial and Anti-inflammatory Properties
Research into the antimicrobial and anti-inflammatory properties of these compounds has shown promising results. For instance, a series of N'-arylidene-2-(benzamido)-3-(naphthalen-2-yl)acrylohydrazides were synthesized and evaluated for their anti-inflammatory activity, highlighting the potential of these compounds in treating inflammatory conditions (T. S. Devi et al., 2020).
Molecular Docking and Theoretical Studies
Molecular docking and theoretical studies have been employed to understand the interaction mechanisms of these compounds with biological targets, providing insights into their potential therapeutic applications. For example, density functional theory (DFT) studies have been conducted to analyze the molecular properties of acetamide derivatives as anti-HIV drugs, offering a deeper understanding of their mechanism of action at the molecular level (M. Oftadeh et al., 2013).
作用機序
将来の方向性
特性
IUPAC Name |
2-naphthalen-1-yl-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O/c28-24(19-21-9-6-8-20-7-4-5-12-23(20)21)25-13-14-26-15-17-27(18-16-26)22-10-2-1-3-11-22/h1-12H,13-19H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOQOLXWSRQFQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)CC2=CC=CC3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

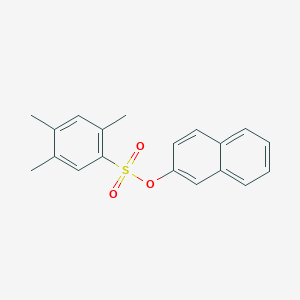
![2,2,2-trifluoro-N-[(1-phenylpyrazol-3-yl)carbamoyl]acetamide](/img/structure/B2778226.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)thiophene-2-sulfonamide](/img/structure/B2778227.png)


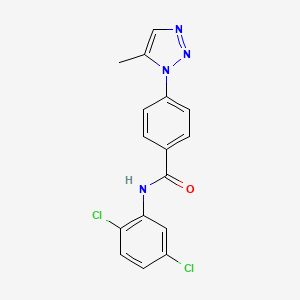
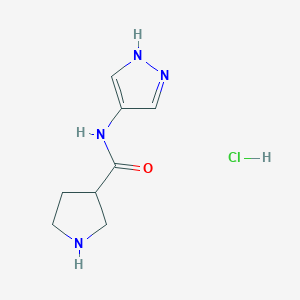
![1H-pyrazole-4,5-dione 4-[N-(3-chlorophenyl)hydrazone]](/img/structure/B2778234.png)
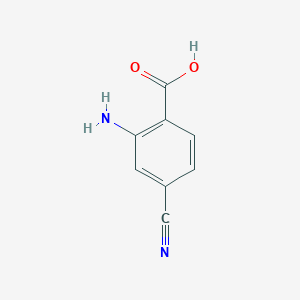


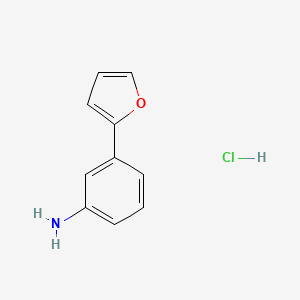
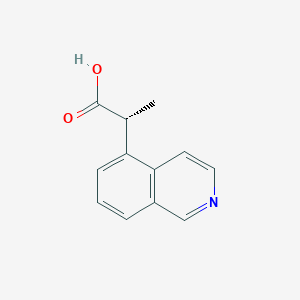
![5-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2778248.png)